2-(3-chlorophenoxy)-N-(4,6-dimethylpyridin-2-yl)propanamide
Overview
Description
2-(3-chlorophenoxy)-N-(4,6-dimethylpyridin-2-yl)propanamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-chlorophenoxy)-N-(4,6-dimethyl-2-pyridinyl)propanamide is 304.0978555 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis
- The crystal structure analysis of related compounds has provided insights into their molecular configurations, which are crucial for understanding their physical and chemical properties. This includes studies on the crystal structure and herbicidal activity of certain propanamide derivatives, indicating their potential in agricultural applications (Liu et al., 2008).
Neuroprotective Agents
- Research on N-acylaminophenothiazines, structurally similar to the compound , has shown multifunctional profiles, including neuroprotection and enzyme inhibition. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's (González-Muñoz et al., 2011).
Antifungal Activity
- Synthesis and structural characterization of compounds with related structures have demonstrated antifungal properties, offering insights into the development of new antifungal agents (Xue Si, 2009).
Muscarinic M2-Receptor Affinity
- Studies on synthetic routes to compounds with affinities to muscarinic M2 receptors reveal the potential therapeutic applications of these compounds in treating conditions related to neurotransmitter imbalances (Holzgrabe & Heller, 2003).
Ligand Exchange and Structural Characterization
- The synthesis and structural characterization of ortho-palladated oximes, through ligand-exchange reactions, highlight the versatility of such compounds in coordination chemistry and potential catalytic applications (Ryabov et al., 1992).
Reduction Reactions and Coordination Chemistry
- Investigations into the redox behavior of rhenium halides with tertiary amines and phosphines, involving compounds with structural similarities, contribute to our understanding of complex reduction mechanisms and the synthesis of novel coordination compounds (Glicksman & Walton, 1976).
Spectroscopic Profiling and Docking Studies
- Spectroscopic profiling, including FT-IR, FT-Raman, NMR, and UV, along with docking studies on dimethyl-N-(2-pyridinyl)propanamide, provide a comprehensive understanding of the molecule's structure, electronic properties, and potential biological interactions (Aayisha et al., 2019).
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(4,6-dimethylpyridin-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-7-11(2)18-15(8-10)19-16(20)12(3)21-14-6-4-5-13(17)9-14/h4-9,12H,1-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSOYOLKJQGFBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C(C)OC2=CC(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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